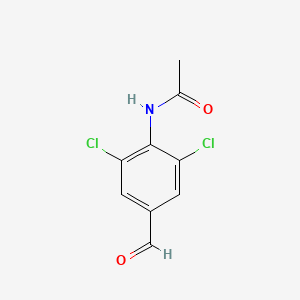
Piperidinium, 1,1',1'-trimethyl-1,4'-ethylenedi-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidinium, 1,1’,1’-trimethyl-1,4’-ethylenedi-, diiodide is a quaternary ammonium compound that belongs to the class of piperidinium derivatives. These compounds are known for their significant role in various chemical and pharmaceutical applications due to their unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperidinium, 1,1’,1’-trimethyl-1,4’-ethylenedi-, diiodide typically involves the quaternization of piperidine derivatives. One common method is the reaction of 1,1’,1’-trimethyl-1,4’-ethylenedi-piperidine with methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the temperature is maintained between 50-70°C to ensure complete quaternization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and solvents to achieve a high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidinium, 1,1’,1’-trimethyl-1,4’-ethylenedi-, diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ions can be replaced by other nucleophiles such as chloride or bromide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperidinium derivatives.
Substitution: Formation of piperidinium chloride or bromide.
Applications De Recherche Scientifique
Piperidinium, 1,1’,1’-trimethyl-1,4’-ethylenedi-, diiodide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in various organic reactions.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the synthesis of other quaternary ammonium compounds and as an additive in industrial processes.
Mécanisme D'action
The mechanism of action of piperidinium, 1,1’,1’-trimethyl-1,4’-ethylenedi-, diiodide involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity by interacting with lipid bilayers, leading to increased permeability and potential cell lysis. Additionally, it can bind to specific proteins and enzymes, inhibiting their function and leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Piperidinium, 1-ethyl-1-methyl-, iodide
- Piperidinium, 1,1,2-trimethyl-6-[[2-(trimethylammonio)ethoxy]carbonyl]-, iodide
Uniqueness
Piperidinium, 1,1’,1’-trimethyl-1,4’-ethylenedi-, diiodide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
63916-22-3 |
|---|---|
Formule moléculaire |
C15H32I2N2 |
Poids moléculaire |
494.24 g/mol |
Nom IUPAC |
1,1-dimethyl-4-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]piperidin-1-ium;diiodide |
InChI |
InChI=1S/C15H32N2.2HI/c1-16(2)12-7-15(8-13-16)9-14-17(3)10-5-4-6-11-17;;/h15H,4-14H2,1-3H3;2*1H/q+2;;/p-2 |
Clé InChI |
AHQDAEJVSXEIGD-UHFFFAOYSA-L |
SMILES canonique |
C[N+]1(CCC(CC1)CC[N+]2(CCCCC2)C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


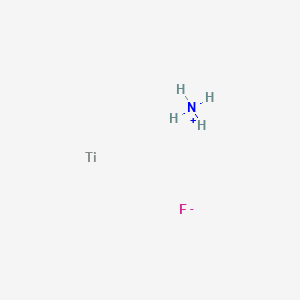
![3-{[(4-Dodecylphenyl)methyl]amino}phenol](/img/structure/B14500855.png)

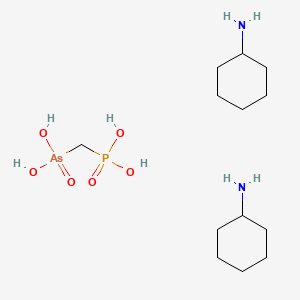
![2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole](/img/structure/B14500899.png)
![4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14500912.png)
![Thieno[3,2-c]phenanthridine](/img/structure/B14500915.png)
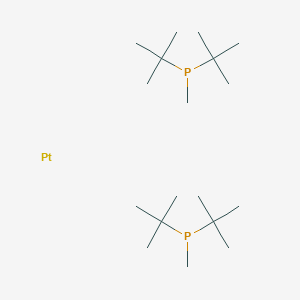
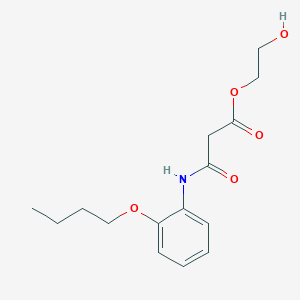
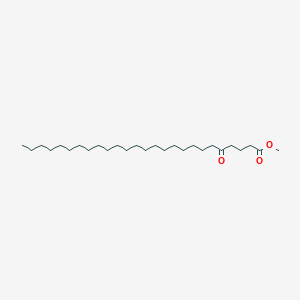
![[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14500932.png)


